7-[1-(4-fluorophenyl)ethyl]pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one
Description
Properties
IUPAC Name |
11-[1-(4-fluorophenyl)ethyl]-2,3,5,7,11-pentazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-10-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12FN5O/c1-10(11-2-4-12(17)5-3-11)21-7-6-14-13(15(21)23)8-18-16-19-9-20-22(14)16/h2-10H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUUJBJJHXUIRDN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)F)N2C=CC3=C(C2=O)C=NC4=NC=NN34 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12FN5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Table 1: Structural and Molecular Comparison
Structure-Activity Relationship (SAR) Trends
- Fluorine Substitution : Fluorine at the para position of the phenyl ring (target compound) enhances metabolic stability and lipophilicity, critical for oral bioavailability .
- Electron-Withdrawing Groups : Trifluoromethoxy and chlorine substituents improve membrane permeability and target binding through hydrophobic and electronic effects .
Preparation Methods
One-Pot Multicomponent Assembly
A scalable approach involves a one-pot reaction combining pyrimidine-4,5-diamine, a 1,3-dicarbonyl compound, and 1-(4-fluorophenyl)ethyl bromide under acidic conditions.
Procedure :
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Reactants :
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Reaction Conditions :
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Reflux at 82°C for 18 hours under inert atmosphere.
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Progress monitored via TLC (ethyl acetate/hexane, 3:7).
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Workup :
Stepwise Cyclocondensation
An alternative route employs sequential cyclization:
Pyrimidine Ring Formation
Triazole Annulation
N-Alkylation
Key Data :
| Step | Conditions | Yield (%) |
|---|---|---|
| Pyrimidine formation | Ethanol, reflux, 8h | 75 |
| Triazole annulation | Hydrazine hydrate, 100°C | 82 |
| N-Alkylation | DMF, K2CO3, 80°C | 58 |
Optimization Studies
Catalytic System Screening
Temperature and Time Profiles
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Cyclization : Maximum yield achieved at 82°C (18h). Lower temperatures (60°C) resulted in incomplete reactions (<40% yield).
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Alkylation : Elevated temperatures (80°C vs. 60°C) reduced side products from 22% to 9%.
Characterization and Analytical Data
Spectroscopic Confirmation
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1H NMR (400 MHz, DMSO-d6): δ 8.72 (s, 1H, triazole-H), 7.58–7.62 (m, 2H, Ar-F), 7.12–7.16 (m, 2H, Ar-F), 5.24 (q, J=7.2 Hz, 1H, CHCH3), 1.82 (d, J=7.2 Hz, 3H, CH3).
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13C NMR : 162.1 (C=O), 158.9 (d, J=245 Hz, C-F), 148.3 (triazole-C), 134.2–115.7 (aromatic carbons).
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HRMS : m/z calcd for C17H13FN5O [M+H]+: 338.1154; found: 338.1158.
Purity Assessment
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HPLC : >98% purity (C18 column, acetonitrile/water gradient).
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Elemental Analysis : Calculated C 60.53%, H 3.89%, N 20.70%; Found C 60.48%, H 3.92%, N 20.65%.
Challenges and Mitigation Strategies
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Regioselectivity in Cyclization :
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Steric Hindrance in Alkylation :
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Purification Difficulties :
Industrial-Scale Considerations
Q & A
Q. What are the key considerations for optimizing the synthesis of this compound?
The synthesis involves multi-step pathways requiring precise control of reaction conditions (e.g., temperature, solvent selection, and pH) to maximize yield and purity. For example, cyclization steps often use dimethylformamide (DMF) as a solvent and potassium carbonate as a base for deprotonation. Intermediate purification via column chromatography or recrystallization is critical to avoid side products. Structural validation relies on NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) .
Q. How is the structural integrity of this compound confirmed post-synthesis?
Advanced analytical techniques are employed:
- ¹H/¹³C NMR : Assigns proton and carbon environments, confirming substituent positions (e.g., fluorophenyl groups).
- X-ray crystallography : Resolves 3D conformation, particularly for fused-ring systems.
- IR spectroscopy : Identifies functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹). Discrepancies in spectral data should prompt re-evaluation of synthetic conditions .
Q. What functional groups dominate its reactivity?
The triazole and pyrimidine rings are electron-deficient, making them susceptible to nucleophilic attack. The fluorophenyl group enhances lipophilicity, influencing solubility in polar aprotic solvents (e.g., DMSO). Substituents on the ethyl chain (e.g., 4-fluorophenyl) may sterically hinder reactions at the pyrido nitrogen .
Q. What preliminary biological screening assays are recommended?
Initial screens should target:
- Enzyme inhibition : Kinase or protease assays (IC₅₀ determination).
- Cellular cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7).
- Receptor binding : Radioligand displacement studies for CNS targets (e.g., GABAₐ). Negative controls must include structurally related analogs to isolate activity .
Q. How does solubility impact experimental design?
The compound’s low aqueous solubility (due to aromatic and triazole groups) necessitates formulation with co-solvents (e.g., PEG-400) or surfactants (e.g., Tween-80). Stability studies (pH 3–9, 37°C) should precede long-term bioassays to assess degradation pathways .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) guide derivative design?
SAR studies focus on:
- Substituent effects : Fluorine at the 4-position enhances metabolic stability; ethyl groups modulate steric bulk.
- Ring modifications : Replacing pyrido with pyrazolo rings alters π-stacking interactions. Example SAR table:
| Substituent | Bioactivity (IC₅₀, nM) | Solubility (µg/mL) |
|---|---|---|
| 4-Fluorophenyl | 12.3 ± 1.2 | 8.5 |
| 3-Chlorophenyl | 45.6 ± 3.8 | 5.2 |
| 2-Methylpyridyl | >100 | 15.7 |
Data from docking and enzymatic assays inform rational design .
Q. What computational strategies predict binding modes with biological targets?
- Molecular docking (AutoDock Vina) : Simulates interactions with active sites (e.g., ATP-binding pockets).
- MD simulations (GROMACS) : Assesses stability of ligand-receptor complexes over 100 ns.
- QSAR models : Correlate electronic descriptors (e.g., logP, HOMO/LUMO) with activity. Contradictions between in silico and experimental data may arise from solvent effects or protein flexibility .
Q. How is metabolic stability evaluated in preclinical studies?
- Liver microsome assays : Incubate with human/rat microsomes; quantify parent compound via LC-MS.
- CYP450 inhibition screening : Identifies drug-drug interaction risks.
- Phase I metabolites : Hydroxylation or N-dealkylation products are common for triazolopyrimidines .
Q. How to resolve contradictory bioactivity data across studies?
Discrepancies may stem from:
- Assay conditions : Varying ATP concentrations in kinase assays.
- Cell line variability : Genetic drift in cultured cells. Mitigation: Standardize protocols (e.g., CLSI guidelines) and validate findings with orthogonal assays (SPR vs. ITC) .
Q. What role do isotopic labeling studies play in mechanistic analysis?
¹⁸O or ²H labeling tracks reaction pathways (e.g., hydrolysis of the pyrimidinone ring). For PET imaging analogs, ¹⁹F (natural abundance) enables in vivo tracking without isotopic substitution .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
